molecular formula C13H21ClO B14481335 3-Chloro-6,10-dimethylundeca-5,9-dien-2-one CAS No. 68119-13-1

3-Chloro-6,10-dimethylundeca-5,9-dien-2-one

Cat. No.: B14481335
CAS No.: 68119-13-1
M. Wt: 228.76 g/mol
InChI Key: HWKMZPZRDBTGOA-UHFFFAOYSA-N
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Description

3-Chloro-6,10-dimethylundeca-5,9-dien-2-one is an organic compound with the molecular formula C13H21ClO. It is a derivative of geranylacetone, a compound known for its applications in various fields, including perfumery and organic synthesis. This compound is characterized by its unique structure, which includes a chlorine atom, making it distinct from its parent compound.

Preparation Methods

The synthesis of 3-Chloro-6,10-dimethylundeca-5,9-dien-2-one typically involves the chlorination of 6,10-dimethylundeca-5,9-dien-2-one. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Industrial production methods may involve the use of specific catalysts and solvents to optimize yield and purity.

Chemical Reactions Analysis

3-Chloro-6,10-dimethylundeca-5,9-dien-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-6,10-dimethylundeca-5,9-dien-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of fragrances and flavoring agents due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-6,10-dimethylundeca-5,9-dien-2-one involves its interaction with specific molecular targets. The chlorine atom in the compound can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

3-Chloro-6,10-dimethylundeca-5,9-dien-2-one can be compared with similar compounds such as:

    6,10-Dimethylundeca-5,9-dien-2-one: The parent compound without the chlorine atom.

    Geranylacetone: A related compound used in perfumery and organic synthesis.

    Farnesylacetone: Another derivative with similar structural features.

The uniqueness of this compound lies in its chlorine atom, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

68119-13-1

Molecular Formula

C13H21ClO

Molecular Weight

228.76 g/mol

IUPAC Name

3-chloro-6,10-dimethylundeca-5,9-dien-2-one

InChI

InChI=1S/C13H21ClO/c1-10(2)6-5-7-11(3)8-9-13(14)12(4)15/h6,8,13H,5,7,9H2,1-4H3

InChI Key

HWKMZPZRDBTGOA-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCC(C(=O)C)Cl)C)C

Origin of Product

United States

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